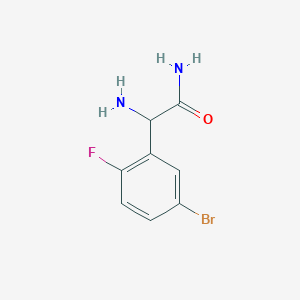

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide

Description

Properties

Molecular Formula |

C8H8BrFN2O |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

2-amino-2-(5-bromo-2-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H8BrFN2O/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13) |

InChI Key |

MYNFRPWBOKJYFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(=O)N)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Halogenated Aromatic Intermediate Preparation

Synthesis of 3-Bromo-2-fluoronitrobenzene

A crucial intermediate for the target compound is 3-bromo-2-fluoronitrobenzene , which can be synthesized via a multi-step process:

- Step 1: Acetylation of o-bromoaniline with acetyl chloride under alkaline conditions to yield N-(2-bromophenyl)acetamide.

- Step 2: Nitration of N-(2-bromophenyl)acetamide using fuming nitric acid in acetic acid solution to produce N-(2-bromo-6-nitrophenyl)acetamide.

- Step 3: Hydrolysis of the acetyl group to obtain 2-bromo-6-nitroaniline.

- Step 4: Diazotization and fluorination via diazonium salt intermediate decomposition under heating to yield 3-bromo-2-fluoronitrobenzene.

This method avoids expensive fluorinating agents like KF or CsF, offering high conversion rates and product purity suitable for industrial scale-up.

Direct Synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide

The direct preparation of the target compound involves:

- Palladium-catalyzed amination reactions (Buchwald-Hartwig type) using aryl halides such as 1-bromo-3-fluorobenzene .

- Coupling with amino acetic acid derivatives or protected amines like 2-(dimethylamino)acetamide under inert atmosphere (N₂) at elevated temperatures (~110°C).

- Use of ligands such as xantphos and Pd₂(dba)₃ catalyst to facilitate C-N bond formation.

- Purification by preparative HPLC to isolate the desired product.

This method is supported by general procedures for synthesizing similar substituted acetamides and provides a modular approach to introducing the aminoacetamide moiety onto halogenated aromatic rings.

Data Tables and Comparative Analysis

Research Findings and Notes

- The stepwise halogenation and nitration methods provide regioselective control necessary for the correct substitution pattern on the phenyl ring.

- Avoidance of costly fluorinating reagents in the halogenation step enhances industrial feasibility.

- Palladium-catalyzed amination offers a versatile and efficient route for installing the aminoacetamide functionality on the halogenated aromatic ring.

- Purification by preparative HPLC ensures high purity of the final compound, essential for pharmaceutical applications.

- Yields reported for intermediates range from moderate to high (approximately 60-70%), indicating robustness of the synthetic routes.

- The combination of classical aromatic substitution chemistry and modern cross-coupling techniques exemplifies a comprehensive approach to complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.

Condensation Reactions: The amide group can participate in condensation reactions to form imides or other heterocyclic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Various substituted phenylacetamides

Oxidation: Nitro or nitroso derivatives

Reduction: Corresponding amines

Scientific Research Applications

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to these targets. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

| Compound Name | Molecular Formula | Molecular Weight | Substituents on Phenyl Ring | Functional Groups | Key Differences |

|---|---|---|---|---|---|

| This compound | C₉H₉BrFN₂O | 261.09 | 5-Br, 2-F | Acetamide, amino | Reference compound |

| 2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide | C₉H₁₀BrFN₂O | 261.09 | 5-Br, 2-F | Acetamide, methylamino | Methylamino vs. amino group |

| N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide | C₁₅H₁₅FN₂O₂ | 274.29 | 5-NH₂, 2-F | Acetamide, phenoxy | Phenoxy group replaces Br |

| 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid | C₉H₉BrFNO₂ | 270.08 | 5-Br, 2-F | Carboxylic acid, amino | Propanoic acid vs. acetamide |

| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | C₁₂H₁₁Cl₂NO₂ | 280.13 | 2,4-Cl | Pentynoic acid, amino | Chlorine substituents; alkyne |

Key Observations

Substituent Position and Halogen Effects The 5-bromo-2-fluoro substitution in the target compound creates a distinct electronic profile. Bromine’s large atomic radius increases steric bulk, while fluorine’s electronegativity enhances ring electron-withdrawing effects. This combination may influence binding to hydrophobic pockets or enzymes sensitive to halogen bonding, as seen in dichlorobenzyl analogues (e.g., 2,4-dichloro derivatives in collagenase inhibitors) .

Functional Group Variations Acetamide vs. Carboxylic Acid: The acetamide group in the target compound enhances hydrogen-bonding capacity (via NH and CO groups) compared to the carboxylic acid in 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid. The latter’s ionizable carboxyl group may improve solubility but reduce membrane permeability . Methylamino vs. Amino: The methylamino variant () introduces additional hydrophobicity, which could enhance blood-brain barrier penetration but reduce polar interactions in binding sites .

Ring System Modifications The phenoxy group in N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide introduces a second aromatic ring, enabling π-π stacking interactions absent in the target compound. Such interactions are critical in enzyme inhibition, as demonstrated in collagenase-binding studies with dichlorobenzyl pentynoic acids .

Biological Activity

2-Amino-2-(5-bromo-2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 231.06 g/mol. Its structure includes an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, which enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. The presence of halogen substituents (bromine and fluorine) is believed to enhance its binding affinity to various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses notable antimicrobial effects. Its Minimum Inhibitory Concentration (MIC) values against various bacterial strains suggest significant potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 5.64 - 77.38 |

This data highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays targeting cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Studies indicate that the compound can inhibit cell proliferation and induce apoptosis in these cancer cells.

A study found that derivatives of this compound exhibited cytotoxicity comparable to established chemotherapeutic agents, with IC values indicating effective inhibition of cancer cell growth:

| Cell Line | IC (µM) |

|---|---|

| A549 | 12 |

| HeLa | 10 |

The mechanism of action appears to involve the modulation of tubulin polymerization, which is crucial for cell division .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The halogen atoms enhance the compound's lipophilicity and binding affinity, allowing it to effectively modulate enzyme activities and receptor functions.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins. For instance, docking simulations suggest that it binds within the colchicine-binding site on tubulin, which is essential for disrupting microtubule dynamics in cancer cells .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluating various derivatives showed that modifications at specific positions significantly influenced cytotoxicity against A549 and HeLa cells. The most active derivative induced apoptosis through caspase-dependent pathways .

- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against multidrug-resistant bacterial strains, showcasing its potential in addressing antibiotic resistance .

Q & A

Q. What are the common synthetic routes for 2-amino-2-(5-bromo-2-fluorophenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenylacetic acid derivatives. Key steps include:

- Bromination and fluorination : Introduce halogen substituents via electrophilic aromatic substitution using Br₂ (with FeBr₃ as a catalyst) or fluorinating agents like Selectfluor® under anhydrous conditions .

- Amino group incorporation : Achieved via reductive amination or coupling reactions (e.g., using EDC/HOBt for carbodiimide-mediated amidation) .

- Optimization : Yield improvements (≥70%) require strict control of temperature (0–5°C for bromination; room temperature for amidation) and solvent selection (e.g., DMF for polar aprotic environments) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) resolves impurities; retention time ~8.2 min .

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include δ 7.8 ppm (aromatic H adjacent to Br/F) and δ 4.2 ppm (acetamide methylene) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 287.02 (calculated for C₈H₈BrFN₂O) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer :

- Solubility : DMSO (>10 mg/mL) or ethanol (limited solubility, ~2 mg/mL) for biological assays .

- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the acetamide group; desiccate to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction path prediction : Use density functional theory (DFT) to model electrophilic substitution sites and transition states for bromine/fluorine incorporation .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes, guiding substitutions at the phenyl ring .

- Machine learning : Train models on PubChem data to predict solubility or toxicity profiles of analogs .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Assay validation :

- Use isogenic cell lines to isolate target-specific effects (e.g., HEK293 vs. cancer cells) .

- Dose-response curves (IC₅₀ values) with positive controls (e.g., staurosporine for kinase inhibition) .

- Metabolite profiling : LC-MS/MS identifies off-target interactions (e.g., reactive oxygen species generation) that may confound results .

Q. What strategies improve regioselectivity during halogenation of the phenyl ring?

- Methodological Answer :

- Directing groups : Install temporary protecting groups (e.g., acetyl) at the 2-position to direct bromine to the 5-position .

- Microwave-assisted synthesis : Reduces side products (e.g., dihalogenated derivatives) by accelerating reaction kinetics (50% yield increase at 100°C vs. traditional heating) .

Key Recommendations

- Synthetic Optimization : Prioritize microwave-assisted methods for time-sensitive projects .

- Data Reproducibility : Use standardized assay protocols (e.g., CLIA guidelines) to minimize inter-lab variability .

- Safety : Handle bromine/fluorine reagents in fume hoods with PPE (nitrile gloves, face shields) due to corrosive/toxic hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.